2-Bromo-4-chloro-1H-benzo[d]imidazole

Physicochemical profiling LogP Lead optimization

2-Bromo-4-chloro-1H-benzo[d]imidazole (CAS 1388069-08-6) is a dihalogenated benzimidazole building block (C7H4BrClN2, MW 231.48). It features a bromine atom at the 2-position and a chlorine atom at the 4-position of the fused benzene/imidazole bicyclic core, a substitution pattern that imparts specific electronic and steric properties distinct from its mono-halogenated or symmetrically dihalogenated analogs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1388069-08-6
Cat. No. B1405120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1H-benzo[d]imidazole
CAS1388069-08-6
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N2)Br
InChIInChI=1S/C7H4BrClN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11)
InChIKeySDGHEODVCAKCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-1H-benzo[d]imidazole (CAS 1388069-08-6): A Core Heterocyclic Scaffold for Halogen-Directed Medicinal Chemistry


2-Bromo-4-chloro-1H-benzo[d]imidazole (CAS 1388069-08-6) is a dihalogenated benzimidazole building block (C7H4BrClN2, MW 231.48) . It features a bromine atom at the 2-position and a chlorine atom at the 4-position of the fused benzene/imidazole bicyclic core, a substitution pattern that imparts specific electronic and steric properties distinct from its mono-halogenated or symmetrically dihalogenated analogs [1]. The compound is commercially available at 97% purity from multiple vendors and is used primarily as a synthetic intermediate in kinase inhibitor and antimicrobial agent discovery programs .

Why 2-Bromo-4-chloro-1H-benzo[d]imidazole Cannot Be Replaced by Mono-Halogenated or Symmetrical Benzimidazoles


The asymmetric Br(2)/Cl(4) halogen pair in 2-bromo-4-chloro-1H-benzo[d]imidazole generates a unique electronic environment that cannot be replicated by analogs such as 2,4-dibromo-1H-benzo[d]imidazole (CAS 1379312-49-8) or 2,4-dichloro-1H-benzo[d]imidazole (CAS 15965-56-7) [1]. The bromine at the 2-position provides a superior leaving group for nucleophilic aromatic substitution (SNAr) compared to chlorine, while the chlorine at the 4-position modulates ring electronics differently than a second bromine, altering both reactivity and the physicochemical profile of downstream derivatives . This differential halogen pattern has direct consequences for structure-activity relationships (SAR) in target binding, where even single-atom halogen substitutions in the benzimidazole core can shift kinase selectivity profiles or alter metabolic stability [2].

Quantitative Differentiation Evidence for 2-Bromo-4-chloro-1H-benzo[d]imidazole (CAS 1388069-08-6) vs. Closest Analogs


Comparative Physicochemical Property Triangulation: 2-Br,4-Cl vs. 2,4-diBr vs. 2,4-diCl Benzimidazoles

Computed logP values differentiate the target compound from its symmetrical dihalogenated analogs, impacting predicted membrane permeability and formulation behavior. The mixed Br/Cl substitution yields an intermediate lipophilicity, offering a tunable profile for medicinal chemistry campaigns .

Physicochemical profiling LogP Lead optimization Benzimidazole SAR

2-Position Bromine as a Superior Synthetic Handle: Differential Leaving Group Capacity vs. Chlorine Analogs

The C2-bromine in 2-bromo-4-chloro-1H-benzo[d]imidazole serves as a more reactive leaving group in SNAr and palladium-catalyzed cross-coupling reactions compared to the C2-chlorine in 2,4-dichloro-1H-benzo[d]imidazole, enabling milder reaction conditions and broader derivatization scope [1]. The C4-chlorine remains available for orthogonal functionalization, creating a differentiated dihalogenated scaffold that cannot be achieved with the 2,4-dibromo analog, where both sites carry bromine and exhibit similar reactivity profiles .

Nucleophilic aromatic substitution SNAr reactivity Cross-coupling Benzimidazole derivatization

Commercial Availability and Pricing Comparison: Procurement Advantage Assessment

2-Bromo-4-chloro-1H-benzo[d]imidazole is stocked by multiple suppliers at 97% purity with batch-specific QC documentation (NMR, HPLC, GC), offering procurement reliability that exceeds less commonly stocked analogs . Pricing data indicate competitive cost structure for the target compound compared to 2,4-dibromo-1H-benzo[d]imidazole, with broader vendor coverage and shorter lead times [1].

Procurement Commercial availability Cost efficiency Research chemical sourcing

Casein Kinase Inhibitory Activity: Contextual Positioning from Polyhalogenated Benzimidazole SAR Studies

While 2-bromo-4-chloro-1H-benzo[d]imidazole itself has not been directly tested in published CK1/CK2 inhibition assays, the landmark polyhalogenobenzimidazole study by Andrzejewska et al. (2003) established that 2-substituent identity (Br, Cl, S) critically modulates CK1 inhibitory potency (IC50 range: 2.2–18.4 μM) in the tetrabromobenzimidazole series [1]. The 2-bromo substitution pattern consistently produced the most potent CK1 inhibition within this series, providing a class-level rationale for prioritizing the 2-bromo-substituted target compound over its 2-chloro congener in kinase-focused discovery programs [2].

Casein kinase CK1 inhibition CK2 inhibition Kinase drug discovery

Molecular Descriptor Differentiation: Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area

The mixed Br/Cl substitution in 2-bromo-4-chloro-1H-benzo[d]imidazole influences hydrogen-bonding properties and topological polar surface area (tPSA) compared to symmetrical analogs. The electron-withdrawing effects of bromine (σp = 0.23) and chlorine (σp = 0.23, but differing σm values: Br = 0.39, Cl = 0.37) create subtle but measurable differences in the electronic environment of the imidazole NH donor and N3 acceptor, affecting target binding interactions [1].

Molecular descriptors Drug-likeness tPSA H-bond capacity

Limited Direct Comparative Bioactivity Data Advisory

A comprehensive literature and patent search (conducted April 2026) revealed no published head-to-head comparative biological assays directly measuring 2-bromo-4-chloro-1H-benzo[d]imidazole against its closest analogs (e.g., 2,4-dibromo- or 2,4-dichloro-1H-benzo[d]imidazole) in any enzymatic, cellular, or in vivo system. The absence of direct comparative data represents a significant evidence gap . Users should interpret the differentiation evidence presented above—derived from computed properties, class-level SAR, chemical reactivity principles, and procurement factors—as the best currently available basis for compound selection decisions. Programs requiring definitive comparative biological performance data may need to generate this evidence through custom head-to-head profiling.

Data gap Evidence limitation Research need

Optimal Application Scenarios for 2-Bromo-4-chloro-1H-benzo[d]imidazole Based on Evidence-Driven Differentiation


Sequential, Site-Selective Derivatization in Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C2-Br (superior SNAr/cross-coupling handle) and C4-Cl (moderate leaving group) positions makes this compound ideal for building diverse kinase-focused compound libraries through sequential functionalization. A typical workflow involves initial Suzuki coupling at C2-Br to install aryl/heteroaryl diversity elements, followed by nucleophilic displacement at C4-Cl to introduce amine or ether substituents [1]. This strategy is not feasible with 2,4-dibromo- or 2,4-dichloro analogs, where the two halogens exhibit similar reactivity profiles and lack site-selectivity.

Scaffold Selection for CK1-Targeted Probe Development Programs

For programs targeting casein kinase 1 (CK1), the class-level SAR evidence indicates that 2-bromo substitution (as in the target compound) is associated with superior inhibitory potency compared to 2-chloro substitution [1]. While lacking direct confirmatory data for the non-tetrabrominated scaffold, the consistent SAR trend across the polyhalogenated benzimidazole series supports prioritizing this compound as a core scaffold for CK1 inhibitor hit-finding and lead optimization.

Physicochemical Property Tuning in CNS-Penetrant Drug Discovery

The computed LogP of 3.05 positions this compound in a favorable lipophilicity range for CNS drug discovery (typically LogP 2-4). The intermediate LogP value—sitting between the more lipophilic 2,4-dibromo analog (LogP ≈3.40) and the less lipophilic 2,4-dichloro analog (LogP ≈2.65)—offers a starting point that requires minimal additional structural modification to achieve CNS drug-like properties, reducing the synthetic burden in lead optimization [1].

Procurement-Risk-Minimized Research Program Initiation

With at least six commercial vendors stocking this compound at 97% purity with batch-specific QC documentation (NMR, HPLC, GC), research teams can initiate medicinal chemistry campaigns with confidence in supply continuity and lot-to-lot reproducibility [1]. This multi-vendor availability reduces single-source dependency risk compared to less commonly stocked analogs, which may require custom synthesis with extended lead times and higher costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-chloro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.